molecular formula C23H21N3O2S B2644897 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide CAS No. 854005-47-3

2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide

Cat. No.: B2644897
CAS No.: 854005-47-3
M. Wt: 403.5
InChI Key: KAWJEFIJZXBZRI-UHFFFAOYSA-N
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Description

2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a naphthalenylmethyl group, and a thiazolylacetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Naphthalenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where naphthalene is alkylated with a suitable electrophile, such as a halomethylthiazole derivative.

    Formation of the Acetamide Linkage: The final step involves the coupling of the methoxyphenylamine with the naphthalenylmethylthiazole intermediate through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-methoxyphenyl)amino)-N-(5-(phenylmethyl)thiazol-2-yl)acetamide
  • 2-((2-methoxyphenyl)amino)-N-(5-(benzyl)thiazol-2-yl)acetamide
  • 2-((2-methoxyphenyl)amino)-N-(5-(pyridin-2-ylmethyl)thiazol-2-yl)acetamide

Uniqueness

Compared to these similar compounds, 2-((2-methoxyphenyl)amino)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide is unique due to the presence of the naphthalenylmethyl group, which enhances its aromaticity and potential for π-π interactions. This structural feature may contribute to its higher biological activity and specificity for certain molecular targets.

Properties

IUPAC Name

2-(2-methoxyanilino)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-28-21-12-5-4-11-20(21)24-15-22(27)26-23-25-14-18(29-23)13-17-9-6-8-16-7-2-3-10-19(16)17/h2-12,14,24H,13,15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWJEFIJZXBZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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